molecular formula C15H20N2O3 B3165111 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 896519-40-7

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No. B3165111
CAS RN: 896519-40-7
M. Wt: 276.33 g/mol
InChI Key: LXQFRQHNICNZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid, also known as DM-POP, is an organic compound with a variety of medical, industrial, and research applications. It is a derivative of piperazine and is composed of a nitrogen-containing five-membered ring and a carboxylic acid group. DM-POP has been used as a pharmaceutical intermediate and in the synthesis of a variety of drugs and other compounds. In the medical field, DM-POP has been used to treat a variety of conditions, including hypertension, asthma, and diabetes. In the industrial field, DM-POP has been used as a solvent and as a catalyst in chemical reactions. In research, DM-POP has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used in a variety of scientific research applications. In the medical field, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. In the industrial field, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used as a solvent and as a catalyst in chemical reactions. In research, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid is not fully understood. However, it has been suggested that 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid acts as an agonist at certain receptors in the body, which can lead to a variety of physiological effects. For example, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of appetite, mood, and sleep.
Biochemical and Physiological Effects
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to reduce blood pressure, reduce the release of inflammatory cytokines, and reduce the release of pro-inflammatory mediators. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid has been shown to reduce the activity of enzymes involved in the metabolism of drugs, which can lead to an increased bioavailability of drugs.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid in laboratory experiments has a number of advantages and limitations. One advantage of using 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid is that it is relatively inexpensive and easy to obtain. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to using 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid in laboratory experiments. For example, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid can react with certain compounds, which can lead to the formation of unwanted products. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid can be toxic in high concentrations and can cause skin and eye irritation.

Future Directions

There are a variety of potential future directions for the use of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid. One potential direction is the development of new drugs that utilize 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid as an active ingredient. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid could be used in the development of new industrial catalysts and solvents. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid could be used in the development of new laboratory techniques and protocols. Finally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid could be used to study the biochemical and physiological effects of drugs in greater detail.

properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-3-4-12(2)13(9-11)16-5-7-17(8-6-16)14(18)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQFRQHNICNZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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